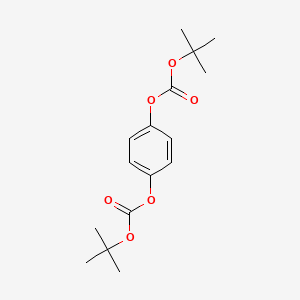
1,4-Phenylene di-tert-butyl bis(carbonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Phenylene di-tert-butyl bis(carbonate) is a chemical compound with the CAS Number: 127175-62-6 . It has a molecular weight of 310.35 and its IUPAC name is 1,4-phenylene di-tert-butyl bis(carbonate) . It is a solid at room temperature .
Synthesis Analysis
The synthesis of similar compounds like Di-tert-butyl dicarbonate, which can be regarded formally as the acid anhydride derived from a tert-butoxycarbonyl (Boc) group, is usually prepared from tert-butanol, carbon dioxide, and phosgene, using DABCO as a base . This route is currently employed commercially by manufacturers in China and India .Molecular Structure Analysis
The InChI code for 1,4-Phenylene di-tert-butyl bis(carbonate) is 1S/C16H22O6/c1-15(2,3)21-13(17)19-11-7-9-12(10-8-11)20-14(18)22-16(4,5)6/h7-10H,1-6H3 .Chemical Reactions Analysis
As a carbonate, it may participate in reactions with amines to give N-tert-butoxycarbonyl or so-called Boc derivatives . These carbamate derivatives do not behave as amines, which allows certain subsequent transformations to occur that would be incompatible with the amine functional group .Physical And Chemical Properties Analysis
1,4-Phenylene di-tert-butyl bis(carbonate) is a solid at room temperature . It has a molecular weight of 310.35 .Aplicaciones Científicas De Investigación
High-Voltage Redox Shuttle Additive
A high voltage redox shuttle additive, tetraethyl-2,5-di-tert-butyl-1,4-phenylene diphosphate (TEDBPDP), has been synthesized and explored as an overcharge protection additive for lithium-ion cells . This molecule exhibits an oxidation potential at 4.8 V vs. Li/Li+, the highest one of any redox shuttles ever synthesized and reported in the literature .
Overcharge Protection for Lithium-Ion Cells
The charge–discharge tests for lithium ion cells with LiMn2O4 and Li1.2Ni0.15Co0.1Mn0.55O2 as cathode materials indicated that the TEDBPDP additive can provide successful overcharge protection at 4.75 V vs. Li/Li+ .
Flame Retardant Additive
The incorporated organophosphate groups in the molecule structure can provide an additional safety feature as a flame retardant additive, making this high-voltage redox shuttle even more attractive .
Synthesis of Oxidovanadium (IV) Complex
It is used in the synthesis of oxidovanadium (IV) complex [VOCl2(dbbpy)(H2O)], which is used as a catalyst for the epoxidation of cyclooctene in the presence of tert-butyl hydroperoxide .
Organic Field-Effect Transistor (OFET) Applications
The study reveals the profound influence of the fused thiophene and symmetric molecular structure on the copolymer characteristics and OFET device performance .
Anti-Inflammatory Activity
BHT has shown a slight anti-inflammatory activity on the expression of cyclooxygenase-2 (Cox2) and TNF- genes upon stimulation with Porphyomonas gingivalis (Pg) fimbriae .
Mecanismo De Acción
The Boc group can later be removed from the amine using moderately strong acids (e.g., trifluoroacetic acid) . Thus, Boc serves as a protective group, for instance in solid phase peptide synthesis . Boc-protected amines are unreactive to most bases and nucleophiles, allowing for the use of the fluorenylmethyloxycarbonyl group (Fmoc) as an orthogonal protecting group .
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl [4-[(2-methylpropan-2-yl)oxycarbonyloxy]phenyl] carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O6/c1-15(2,3)21-13(17)19-11-7-9-12(10-8-11)20-14(18)22-16(4,5)6/h7-10H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHBOTUNPDMTAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)OC1=CC=C(C=C1)OC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Phenylene di-tert-butyl bis(carbonate) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(2-Methoxy-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B2631945.png)
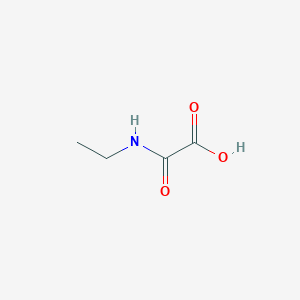
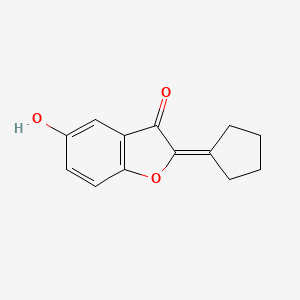

![3-[4'-(Nonyloxy)[1,1'-biphenyl]-4-yl]propanoic acid](/img/structure/B2631955.png)
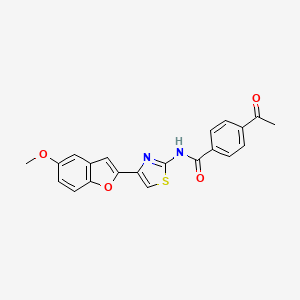
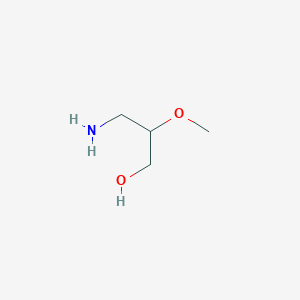
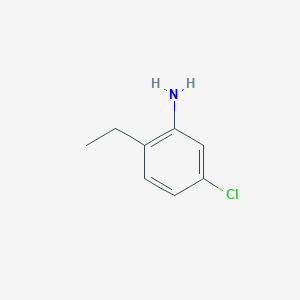
![3-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2631959.png)
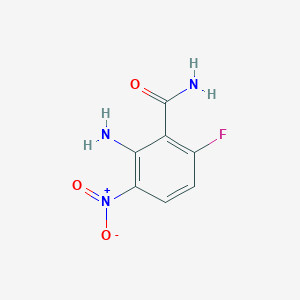
![N-(2-chlorobenzyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2631962.png)
![(4-Methylthiadiazol-5-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2631963.png)

![7-Chloro-2-[(4-fluorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2631968.png)